Structural Uniqueness: A Dual Heterocycle Core Not Found in Closest Analogs
The target compound is the only available member of its immediate series that combines a 1,3-benzothiazole ring, a 1,3-thiazole linker, and a 3,4-dimethylbenzamide group. The closest purchasable analog, N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide (CAS 349109-40-6), lacks the thiazole linker, resulting in a different molecular geometry (molecular weight 282.4 vs 365.47 g/mol for the target) and a reduced heteroatom count . A second analog, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, retains the linker but replaces the dimethylphenyl cap with a furan, completely altering the terminal group's electronic and steric profile [1]. This structural distinctness means the target compound explores chemical space not addressed by these analogs, making it a non-substitutable probe.
| Evidence Dimension | Molecular Structure and Formula |
|---|---|
| Target Compound Data | C19H15N3OS2; MW 365.47 g/mol; contains benzothiazole, thiazole, and 3,4-dimethylbenzamide |
| Comparator Or Baseline | Comparator 1: N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, C16H14N2OS, MW 282.4 g/mol, lacks thiazole. Comparator 2: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, C15H9N3O2S2, contains furan not 3,4-dimethylphenyl. |
| Quantified Difference | MW difference of +83.07 g/mol vs comparator 1; distinct terminal groups vs comparator 2 |
| Conditions | Structural comparison based on chemical databases and vendor catalogs |
Why This Matters
For procurement in SAR campaigns, the unique structure ensures that the compound addresses a distinct chemical point not covered by its analogs, justifying its selection as a specific probe.
- [1] BindingDB Entry BDBM75966. MLS000102877; N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide. Retrieved from https://bindingdb.org. View Source
